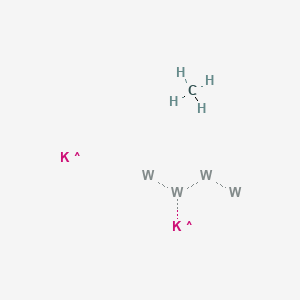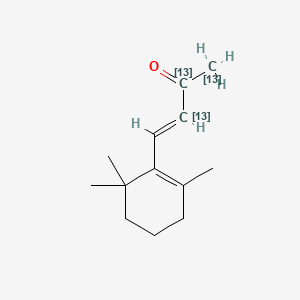
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone moiety labeled with carbon-13 isotopes at positions 1, 2, and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by methylation to introduce the three methyl groups.
Introduction of the Butenone Moiety: The butenone moiety is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.
Carbon-13 Labeling: The carbon-13 isotopes are incorporated using labeled precursors during the synthesis of the butenone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of labeled precursors in industrial settings requires careful handling and precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the butenone moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or reduce the double bond in the cyclohexene ring.
Substitution: Substitution reactions can occur at the methyl groups or the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced alkenes.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of labeled standards for analytical methods such as mass spectrometry.
作用机制
The mechanism of action of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one depends on its specific application:
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, with the labeled carbon atoms providing insights into reaction mechanisms.
Biological Systems: The labeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets and pathways involved in its transformation.
相似化合物的比较
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: Similar structure but without carbon-13 labeling.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol: Similar structure with an alcohol group instead of a ketone.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness: The uniqueness of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one lies in its carbon-13 labeling, which allows for detailed mechanistic and metabolic studies that are not possible with its unlabeled counterparts. This labeling provides a powerful tool for researchers to trace the fate of the compound in various chemical and biological systems.
属性
分子式 |
C13H20O |
|---|---|
分子量 |
195.27 g/mol |
IUPAC 名称 |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2+1,7+1,11+1 |
InChI 键 |
PSQYTAPXSHCGMF-SAKRTJKUSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=[13CH]/[13C](=O)[13CH3] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
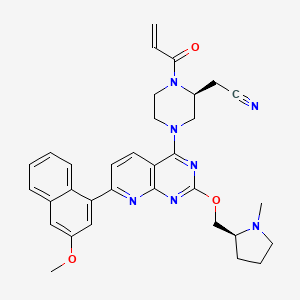
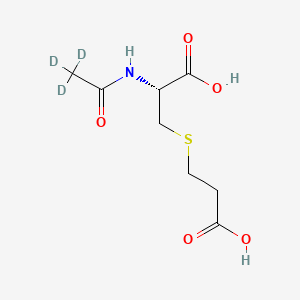
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
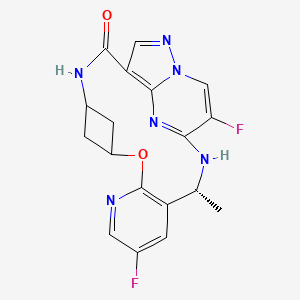
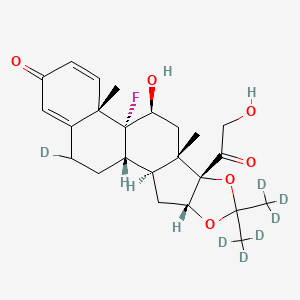
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
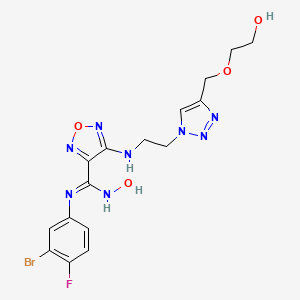
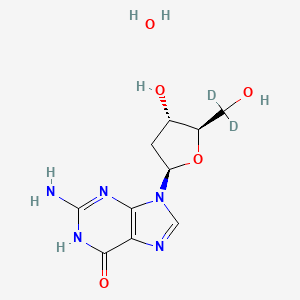
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


